molecular formula C17H11BrN2O2 B10840270 1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one

1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one

Cat. No.: B10840270
M. Wt: 355.2 g/mol
InChI Key: DPCAMTPMSZHJLT-UHFFFAOYSA-N
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Description

1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one is a complex organic compound that features a bromine atom, an imidazole ring, and a xanthene core

Chemical Reactions Analysis

1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include nickel catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one can be compared to other imidazole-containing compounds, such as:

    1-Bromo-4-imidazol-1-ylmethyl-xanthene: Similar structure but lacks the carbonyl group at the 9-position.

    4-Bromo-1-imidazol-1-ylmethyl-xanthen-9-one: Similar structure but with different substitution patterns on the xanthene core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

1-bromo-4-(imidazol-1-ylmethyl)xanthen-9-one

InChI

InChI=1S/C17H11BrN2O2/c18-13-6-5-11(9-20-8-7-19-10-20)17-15(13)16(21)12-3-1-2-4-14(12)22-17/h1-8,10H,9H2

InChI Key

DPCAMTPMSZHJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)CN4C=CN=C4)Br

Origin of Product

United States

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